

In Silico Docking Analysis of Quinolone-4-Carboxamide Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-Methylquinoline-4-carboxamide

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This guide provides a comparative analysis of in silico docking studies performed on various derivatives of the quinoline-4-carboxamide scaffold. While specific studies focusing solely on **2-Methylquinoline-4-carboxamide** are not extensively available in the public domain, this document synthesizes findings from research on structurally related compounds, offering valuable insights into their potential as therapeutic agents. The data presented herein is compiled from multiple studies targeting a range of diseases, including cancer, malaria, tuberculosis, and leishmaniasis.

Performance Comparison of Quinolone-4-Carboxamide Derivatives

The following table summarizes the quantitative data from various in silico docking studies on quinoline-4-carboxamide derivatives against different protein targets. This allows for a comparative assessment of their binding affinities.

Compound Series/Derivative	Target Protein (PDB ID)	Docking Score (kcal/mol)	Key Interactions	Therapeutic Area
2-Aryl/Heteroaryl quinoline-4-carboxylic acids (3d)	Malarial Protein (1CET)	-8.29	Five hydrogen bonds	Antimalarial
2-Aryl/Heteroaryl quinoline-4-carboxylic acids (3b)	Malarial Protein (1CET)	-8.03	-	Antimalarial
2-Aryl/Heteroaryl quinoline-4-carboxylic acids (3g)	Tuberculosis Protein (2X22)	-8.36	Five hydrogen bonds	Antituberculosis
2-Aryl/Heteroaryl quinoline-4-carboxylic acids (3b)	Tuberculosis Protein (2X22)	-7.90	Three hydrogen bonds	Antituberculosis
2-Aryl/Heteroaryl quinoline-4-carboxylic acids (3e)	Cancer Protein (1S63)	-8.57	Four hydrogen bonds	Anticancer
2-Aryl/Heteroaryl quinoline-4-carboxylic acids (3b)	Cancer Protein (1S63)	-7.82	Three hydrogen bonds	Anticancer
Quinoline-6-carboxamide benzenesulfonates (2g)	P2X7 Receptor (homology model)	7.1	H-bonding with Tyr628, Lys443, Ser419 and Asn411	Inflammation/Cancer
Quinoline-6-carboxamide	P2X7 Receptor (homology	7.07	H-bonding with Lys630, π -alkyl,	Inflammation/Cancer

benzenesulfonates (1d)	model)		π -sulfur interactions	
Quinoline-6-carboxamide benzenesulfonates (3e)	P2X7 Receptor (homology model)	6.91	H-bonding with Ser419, Asn411 and Lys443	Inflammation/Cancer
2-Aryl-quinoline-4-carboxylic acid derivatives (2d)	Leishmania major N-myristoyltransferase (LmNMT)	High docking scores (not specified)	Stable binding	Antileishmanial
2-Aryl-quinoline-4-carboxylic acid derivatives (1g)	Leishmania major N-myristoyltransferase (LmNMT)	Enhanced affinity after MD simulations	Stable binding	Antileishmanial
2-Methyl-N-phenylquinoline-4-carboxamide	β -tubulin (1SA0)	Not specified	Hydrogen bonding with Thr179, π - π stacking with Tyr224	Anticancer

Experimental Protocols: A Generalized In Silico Docking Workflow

The methodologies employed in the cited studies generally follow a standardized workflow for in silico molecular docking. A detailed, generalized protocol is outlined below.

1. Ligand and Protein Preparation:

- **Ligand Preparation:** The 3D structures of the quinoline-4-carboxamide derivatives are typically sketched using software like MarvinSketch and then optimized for their 3D conformation and protonation state at physiological pH (7.4) using tools such as OpenBabel.
- **Protein Preparation:** The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are generally removed.

Hydrogen atoms are added, and charges are assigned to the protein structure using software packages like AutoDockTools or Maestro (Schrödinger).

2. Docking Simulation:

- **Grid Box Generation:** A grid box is defined around the active site of the target protein to specify the search space for the ligand docking. The dimensions and coordinates of the grid box are determined based on the location of the co-crystallized ligand or by identifying the binding pocket using computational tools.
- **Molecular Docking:** Docking is performed using software such as AutoDock Vina, Schrödinger's Glide, or GOLD. These programs employ scoring functions to predict the binding conformation and affinity of the ligand to the protein. The algorithm explores various possible conformations of the ligand within the defined active site and ranks them based on their calculated binding energy.

3. Analysis of Docking Results:

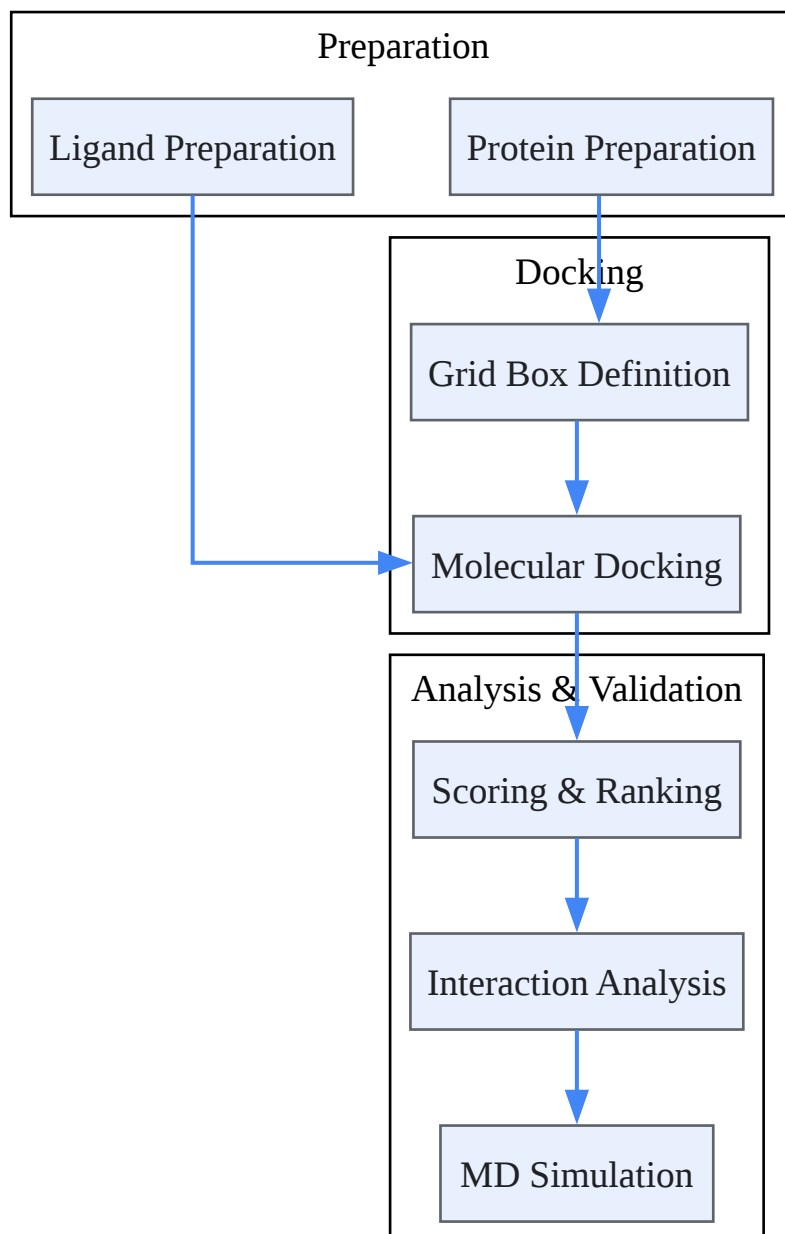
- **Binding Affinity:** The docking scores, typically expressed in kcal/mol, are used to estimate the binding affinity of the ligand to the target protein. More negative scores generally indicate a stronger binding affinity.
- **Interaction Analysis:** The docked poses of the ligands are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π - π stacking, with the amino acid residues in the active site. This analysis is crucial for understanding the structure-activity relationship (SAR).

4. Molecular Dynamics (MD) Simulations:

- To validate the stability of the ligand-protein complex predicted by docking, MD simulations are often performed.^{[1][2][3]} These simulations provide insights into the dynamic behavior of the complex over time and can help refine the binding mode and estimate the binding free energy more accurately.

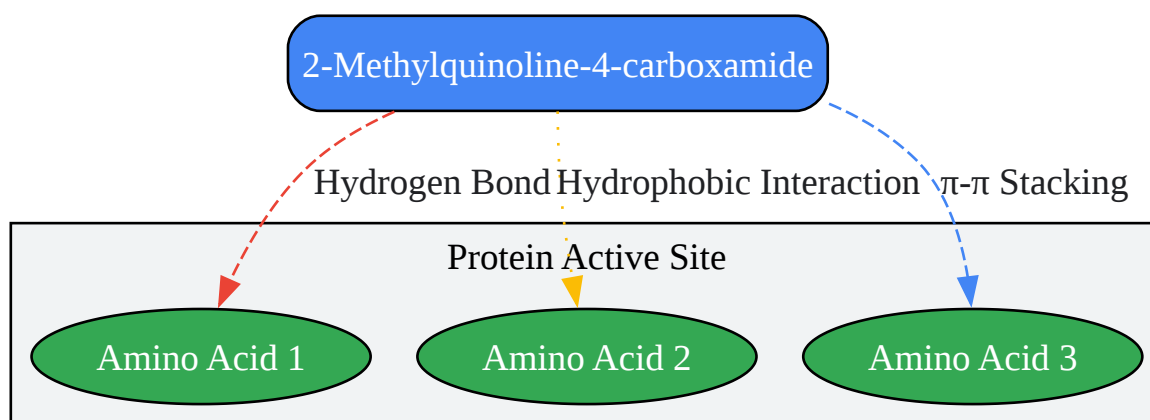
Visualizing the In Silico Process

The following diagrams illustrate the typical workflow of an in silico docking study and a conceptual representation of the molecular interactions.



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A generalized workflow for in silico molecular docking studies.



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Conceptual diagram of potential molecular interactions.

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